molecular formula C14H17NO2 B12898376 N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide CAS No. 62187-51-3

N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide

Cat. No.: B12898376
CAS No.: 62187-51-3
M. Wt: 231.29 g/mol
InChI Key: HFJSZWFSWUAZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

furanylcyclohexanecarboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring, a cyclohexane ring, and an amide functional group. The furan ring imparts aromaticity, while the amide group confers hydrogen bonding capability.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of furanylcyclohexanecarboxamide. Here are two common methods:

  • Amide Formation from Furan and Propargylamine

    • Furan reacts with propargylamine in the presence of a suitable base (such as sodium hydroxide or potassium carbonate) to form the amide.
    • The reaction proceeds via nucleophilic attack of the furan oxygen on the propargyl carbon.
    • The resulting product is furanylcyclohexanecarboxamide.
    • !Reaction Scheme
  • Cyclohexanecarboxylic Acid Derivative Approach

    • Starting with cyclohexanecarboxylic acid, the carboxylic acid group is activated (e.g., by converting it to an acid chloride or anhydride).
    • The activated acid reacts with furan in the presence of a base or coupling agent (such as DCC or EDC) to form the amide.
    • This method allows for the introduction of various substituents on the cyclohexane ring.
    • !Reaction Scheme

b. Industrial Production

Industrial-scale production typically involves the second method due to its versatility and ease of scalability.

Chemical Reactions Analysis

Furanylcyclohexanecarboxamide undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the furan ring yields the corresponding dihydrofuran derivative.

    Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

    Hydrolysis: Hydrolysis of the amide bond leads to cyclohexanecarboxylic acid and furan amine.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Furanylcyclohexanecarboxamide finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.

    Pesticide Development: Furan-containing compounds exhibit pesticidal properties.

    Polymer Chemistry: Incorporation into polymers for specific properties.

    Flavor and Fragrance Industry: Furan derivatives contribute to flavors and aromas.

Mechanism of Action

The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by furanylcyclohexanecarboxamide.

Comparison with Similar Compounds

Furanylcyclohexanecarboxamide stands out due to its furan-cyclohexane hybrid structure. Similar compounds include furan derivatives, amides, and cyclohexanecarboxamides.

Properties

CAS No.

62187-51-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-(furan-2-yl)-N-prop-2-ynylcyclohexanecarboxamide

InChI

InChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2

InChI Key

HFJSZWFSWUAZPZ-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1=CC=CO1)C(=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.